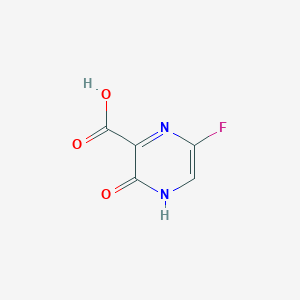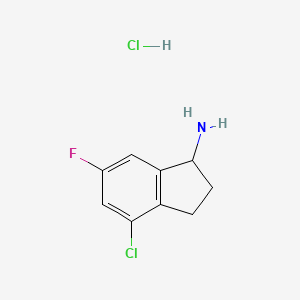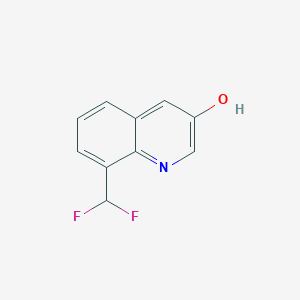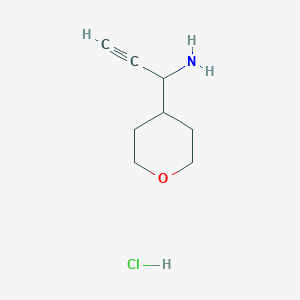![molecular formula C17H19NO2S B1435941 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine CAS No. 2098786-35-5](/img/structure/B1435941.png)
10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine
Vue d'ensemble
Description
10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine is a useful research compound. Its molecular formula is C17H19NO2S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Applications in Energy Storage
10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine, a phenothiazine derivative, has been explored for its potential in energy storage applications. In a study, new phenothiazine derivatives, including ones related to the specified compound, showed promising results as two-electron donors miscible with nonaqueous electrolytes. This property is crucial for the development of high-concentration redox electrolytes in nonaqueous redox flow batteries (Attanayake et al., 2019).
2. Anticancer Properties
Research on phenothiazine derivatives, closely related to this compound, has shown significant activity against breast cancer cell lines. The study synthesized and evaluated various phenothiazine derivatives for their anticancer effects, demonstrating the potential of these compounds in cancer treatment (Ahmed et al., 2018).
3. Potential in Antimicrobial and Antioxidant Applications
A series of novel urea derivatives of 10H-phenothiazine, including compounds structurally related to this compound, were synthesized and evaluated for their antimicrobial, antitubercular, antioxidant, and anticancer activities. These compounds showed moderate to significant antibacterial and antifungal activity, indicating their potential in antimicrobial applications (Rajasekaran & Devi, 2012).
4. Applications in Material Science and Biochemistry
Phenothiazine derivatives, including the subject compound, have gained popularity in material science and biochemistry. They are known for their electron donor properties with a low oxidation potential, making them suitable for various applications, including as markers for proteins and DNA. This versatility highlights the wide range of applications of these compounds in different scientific fields (Narule et al., 2015).
5. Application in Detecting Heavy Metal Ions
Phenothiazine-based chemosensors, structurally related to the specified compound, have been developed for the detection of heavy metal ions, such as mercury. These sensors demonstrate high selectivity and sensitivity, proving useful in environmental monitoring and analysis (Govindasamy et al., 2021).
Propriétés
IUPAC Name |
10-[2-(2-methoxyethoxy)ethyl]phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-19-12-13-20-11-10-18-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)18/h2-9H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOTZCDVQAKOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the limitations of using MEEPT in NAqRFBs at elevated temperatures?
A2: While higher temperatures improve the kinetic and transport properties of MEEPT-based electrolytes, they can also accelerate decomposition processes. [] This trade-off between performance and durability highlights a critical challenge: identifying an optimal temperature range that maximizes performance without significantly compromising the lifespan of the battery. [] Further research is needed to determine the precise temperature thresholds for MEEPT and explore strategies to mitigate its degradation at elevated temperatures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1435867.png)
![9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]](/img/structure/B1435868.png)
![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1435869.png)

![Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B1435872.png)


![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435879.png)
![2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B1435880.png)
![2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride](/img/structure/B1435881.png)
